molecular formula C12H16N2 B12946789 7-isopropyl-1,3-dimethyl-1H-indazole

7-isopropyl-1,3-dimethyl-1H-indazole

Katalognummer: B12946789
Molekulargewicht: 188.27 g/mol
InChI-Schlüssel: OFYZRYNYSDZJAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Isopropyl-1,3-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of an indazole core with isopropyl and dimethyl substituents, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-isopropyl-1,3-dimethyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of substituted hydrazines with ortho-substituted benzonitriles under catalytic conditions. For example, a Cu(OAc)2-catalyzed reaction in DMSO under an oxygen atmosphere can yield indazoles with good to excellent yields .

Industrial Production Methods: Industrial production of indazoles, including this compound, often involves scalable synthetic routes that minimize byproducts and maximize yield. Metal-catalyzed reactions are preferred due to their efficiency and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Isopropyl-1,3-dimethyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

7-Isopropyl-1,3-dimethyl-1H-indazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-isopropyl-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

    1H-Indazole: The parent compound of the indazole family.

    2H-Indazole: A structural isomer with different chemical properties.

    Imidazole: Another heterocyclic compound with a similar nitrogen-containing ring structure.

Uniqueness: 7-Isopropyl-1,3-dimethyl-1H-indazole is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Compared to other indazoles, the isopropyl and dimethyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Eigenschaften

Molekularformel

C12H16N2

Molekulargewicht

188.27 g/mol

IUPAC-Name

1,3-dimethyl-7-propan-2-ylindazole

InChI

InChI=1S/C12H16N2/c1-8(2)10-6-5-7-11-9(3)13-14(4)12(10)11/h5-8H,1-4H3

InChI-Schlüssel

OFYZRYNYSDZJAL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=C1C=CC=C2C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.